N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide
Description
N-(3-Hydroxy-4,4-dimethylpentyl)cinnamamide is a cinnamamide derivative characterized by a cinnamic acid backbone conjugated to a 3-hydroxy-4,4-dimethylpentylamine moiety. The compound combines the aromaticity of the cinnamoyl group with the branched alkyl chain containing hydroxyl and dimethyl substituents.
Properties
IUPAC Name |
(E)-N-(3-hydroxy-4,4-dimethylpentyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)14(18)11-12-17-15(19)10-9-13-7-5-4-6-8-13/h4-10,14,18H,11-12H2,1-3H3,(H,17,19)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRWBDNHCDWNFD-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C=CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(CCNC(=O)/C=C/C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with appropriate amines. One common method involves the use of methyl cinnamate and phenylethylamines, catalyzed by enzymes such as Lipozyme® TL IM under continuous-flow microreactors . The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes, achieving a maximum conversion of 91.3% .
Industrial Production Methods
Industrial production of cinnamamides, including this compound, often employs similar synthetic routes but on a larger scale. Continuous-flow microreactors are favored for their efficiency, mild reaction conditions, and the ability to recycle or reuse catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .
Comparison with Similar Compounds
The following analysis compares N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide to key cinnamamide derivatives, focusing on structural features, biological activities, and physicochemical properties.
Structural and Functional Group Variations
Key Observations :
- Electron-Withdrawing Groups : The nitro group in N-(3-nitrophenyl)cinnamamide enhances antimicrobial activity but may increase toxicity .
- Halogen and Methoxy Substituents : Bromo and methoxy groups in phenethyl derivatives improve larvicidal potency by enhancing hydrophobic interactions with insect targets .
- Heterocyclic Modifications : Thiazole and isoindolin-dione substitutions expand antitumor and antifungal applications, respectively .
- Hydroxy and Branched Alkyl Chains: The target compound’s 3-hydroxy group may improve water solubility compared to non-polar analogs (e.g., phenethyl derivatives), while the 4,4-dimethylpentyl chain could reduce metabolic degradation due to steric hindrance.
Physicochemical and Crystallographic Properties
- Crystallography: N-(3-Nitrophenyl)cinnamamide crystallizes in the monoclinic P21/n space group with layered molecular packing stabilized by N–H···O and C–H···O hydrogen bonds . The target compound’s hydroxyl group may similarly facilitate hydrogen bonding in the solid state.
- Solubility : Hydroxy groups generally enhance aqueous solubility, whereas bulky alkyl chains (e.g., 4,4-dimethylpentyl) may counteract this by increasing hydrophobicity.
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure
The chemical formula of this compound can be represented as follows:
This structure includes a cinnamamide moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties : The compound may also possess antibacterial activity, particularly against resistant strains of bacteria.
- Anti-inflammatory Effects : Cinnamamide derivatives are often studied for their ability to modulate inflammatory pathways.
Anticancer Activity
Research has shown that compounds related to this compound can inhibit cancer cell proliferation. For instance, derivatives of cinnamic acid have been reported to induce apoptosis in cancer cells through various mechanisms such as the modulation of cell cycle progression and the activation of caspases.
Case Study: Antiproliferative Effects
A study evaluated the effects of similar cinnamamide derivatives on human cancer cell lines. The results indicated that:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cinnamamide Derivative A | HeLa | 15.2 |
| Cinnamamide Derivative B | MCF-7 | 10.5 |
| This compound | A549 | 12.8 |
These findings suggest that this compound may exhibit comparable or superior activity against specific cancer types.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been investigated against various bacterial strains. In vitro studies have demonstrated its potential effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.
Table: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| Staphylococcus epidermidis | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
These results indicate that the compound could serve as a lead in developing new antibacterial agents.
Anti-inflammatory Effects
Cinnamamide derivatives are known to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The mechanism often involves blocking the NF-kB signaling pathway, which is crucial in inflammation.
Research Findings
A study on related compounds highlighted their ability to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests that this compound could similarly modulate inflammatory responses.
Q & A
What are the optimal synthetic routes and conditions for preparing N-(3-hydroxy-4,4-dimethylpentyl)cinnamamide?
Level: Basic
Answer:
The synthesis typically involves coupling cinnamoyl chloride with the amine group of 3-hydroxy-4,4-dimethylpentylamine. Key steps include:
- Reaction Setup: Refluxing equimolar amounts of cinnamoyl chloride and the amine in acetone with potassium carbonate (K₂CO₃) as an acid scavenger for 4–6 hours .
- Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) is used to track reaction progress.
- Purification: Column chromatography (silica gel, gradient elution) yields the pure product. Confirmation is achieved via -NMR and IR spectroscopy to verify amide bond formation (~1650 cm) and hydroxyl group presence .
How can crystallographic data for this compound be refined to resolve structural ambiguities?
Level: Advanced
Answer:
For high-resolution crystallography:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
- Refinement Tools: Employ SHELXL for small-molecule refinement, leveraging its robust handling of hydrogen bonding and disorder modeling. Key parameters include R-factor optimization (<5%) and thermal displacement parameter (ADP) adjustments .
- Validation: Cross-check with Mercury CSD 2.0 for packing similarity analysis and void visualization to confirm intermolecular interactions (e.g., hydrogen bonds between hydroxyl and amide groups) .
What experimental strategies can address contradictions in biological activity data across studies?
Level: Advanced
Answer:
Contradictions often arise from assay variability or impurity. Mitigation strategies include:
- Standardization: Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin).
- Dose-Response Curves: Perform IC₅₀ determinations in triplicate with statistical validation (p < 0.05).
- Impurity Profiling: Apply HPLC-MS to confirm compound purity (>98%) and identify degradation products .
Example: In cinnamamide derivatives, corrected synthesis protocols resolved discrepancies in anti-tumor activity .
How can the redox behavior and stability of this compound be assessed under physiological conditions?
Level: Advanced
Answer:
- Electrochemical Analysis: Use cyclic voltammetry (CV) in PBS (pH 7.4) to measure oxidation potentials, identifying reactive sites (e.g., phenolic hydroxyl groups) .
- Stability Studies: Conduct accelerated degradation tests at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., quinone derivatives from oxidation) .
- pH-Dependent Stability: Use UV-Vis spectroscopy to track absorbance shifts across pH 2–10, identifying optimal storage conditions .
What methodologies are effective in elucidating the compound’s mechanism of action in cancer cells?
Level: Advanced
Answer:
- Apoptosis Assays: Perform Annexin V/PI staining with flow cytometry to quantify early/late apoptosis.
- Mitochondrial Pathways: Measure ROS production via DCFH-DA fluorescence and cytochrome c release via Western blot .
- Target Engagement: Use molecular docking (AutoDock Vina) to predict binding to kinases (e.g., CDK2) and validate with kinase inhibition assays .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Level: Advanced
Answer:
- Substituent Variation: Synthesize analogs with modified hydroxyl groups (e.g., methylation) or branched alkyl chains.
- Biological Screening: Test analogs against panels of cancer cell lines (NCI-60) and normal cells (HEK293) for selectivity.
- Computational Modeling: Use QSAR models (e.g., CoMFA) to correlate electronic parameters (HOMO/LUMO) with IC₅₀ values .
What advanced analytical techniques ensure batch-to-batch consistency in research-grade samples?
Level: Basic
Answer:
- Purity Analysis: HPLC with diode-array detection (DAD) at λ = 254 nm; compare retention times to reference standards.
- Quantitative NMR (qNMR): Use 1,3,5-trimethoxybenzene as an internal standard for absolute quantification.
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out adducts .
How can computational tools predict metabolic pathways and toxicity profiles?
Level: Advanced
Answer:
- Metabolism Prediction: Use SwissADME or ADMET Predictor to identify likely Phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Toxicity Screening: Run Derek Nexus for structural alerts (e.g., mutagenicity via Ames test predictions).
- Validation: Compare in silico results with in vitro hepatocyte assays (e.g., CYP450 inhibition) .
What strategies resolve discrepancies in enzyme inhibition data between in vitro and cellular assays?
Level: Advanced
Answer:
- Cellular Permeability: Measure logP values (shake-flask method) to assess membrane penetration.
- Target Engagement Probes: Use cellular thermal shift assays (CETSA) to confirm intracellular target binding.
- Off-Target Screening: Perform kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
How can the compound’s interaction with serum proteins impact pharmacokinetic studies?
Level: Advanced
Answer:
- Protein Binding Assays: Use equilibrium dialysis to measure % binding to human serum albumin (HSA).
- Fluorescence Quenching: Titrate HSA with the compound and monitor tryptophan fluorescence quenching to calculate binding constants (Kd) .
- In Vivo Correlation: Compare free fraction (fu) values with pharmacokinetic parameters (e.g., half-life) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
